molecular formula C9H17N3 B1289949 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine CAS No. 1007517-99-8

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine

Cat. No.: B1289949
CAS No.: 1007517-99-8
M. Wt: 167.25 g/mol
InChI Key: YXVLUSBODIHODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine: is an organic compound with the molecular formula C9H17N3 and a molecular weight of 167.25 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between [3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine and these enzymes can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell .

Cellular Effects

The effects of [3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, [3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine has been shown to affect the expression of genes involved in oxidative stress response, leading to changes in the levels of reactive oxygen species (ROS) within the cell . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the production and utilization of cellular energy .

Molecular Mechanism

At the molecular level, [3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine exerts its effects through various binding interactions with biomolecules. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of enzyme activity. For example, [3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine has been found to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The effects of [3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine can change over time in laboratory settings. This compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Studies have shown that [3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine can have long-term effects on cellular function, including alterations in cell growth and differentiation . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of [3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Studies have shown that high doses of [3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine can result in toxic effects, including oxidative stress and cell death . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and other key metabolic pathways . By modulating these pathways, [3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine can affect the overall metabolic state of the cell, leading to changes in energy production and utilization.

Transport and Distribution

The transport and distribution of [3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, [3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of [3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, [3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine typically involves the reaction of 3,5-dimethylpyrazole with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides , while reduction may produce secondary amines .

Scientific Research Applications

Chemistry: In chemistry, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine is used as a building block for the synthesis of more complex molecules. It serves as a ligand in coordination chemistry and is involved in the formation of metal complexes .

Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It is also employed in the development of fluorescent probes for imaging applications .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its role in modulating biological pathways and its potential as a drug candidate .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine is unique due to its specific structural features and functional groups. These differences confer distinct chemical reactivity and biological activity, making it suitable for specialized applications in research and industry .

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-8-7-9(2)12(11-8)6-4-5-10-3/h7,10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVLUSBODIHODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCNC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629698
Record name 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007517-99-8
Record name 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.